3PO - 18550-98-6

3PO

Catalog Number: EVT-256742
CAS Number: 18550-98-6
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3PO is a member of the class of pyridines that is pyridine substituted by a 3-oxo-3-(pyridin-4-yl)prop-1-en-1-yl group at position 3. An inhibitor of PFKFB3 kinase, an enzyme with a key role in glycolysis. It has a role as an antineoplastic agent, an angiogenesis inhibitor, an autophagy inducer, an apoptosis inducer and an EC 2.7.1.105 (6-phosphofructo-2-kinase) inhibitor. It is a member of pyridines and an enone.

Butyrate

Compound Description: Butyrate, a short-chain fatty acid, is known to inhibit histone deacetylases and influence various cellular processes, including proliferation and differentiation. In the context of the provided research, butyrate demonstrates growth inhibitory effects on colon cancer cells. [] Interestingly, while both butyrate and 3PO inhibit colon cancer cell proliferation, their effects on alkaline phosphatase activity differ. Butyrate induces alkaline phosphatase activity in most colon cancer cell lines, while 3PO does not. []

Relevance: Butyrate's relevance to 3PO stems from their shared ability to inhibit colon cancer cell proliferation. This suggests potential for combination therapies targeting glycolysis and other cellular pathways. The contrasting effects on alkaline phosphatase activity highlight the distinct mechanisms of action employed by each compound. []

2-Deoxyglucose

Compound Description: 2-Deoxyglucose (2DG) is a glucose analog that disrupts glycolysis by competing with glucose for uptake and phosphorylation. This inhibits energy production and leads to growth inhibition in cancer cells. [, ]

Relevance: Both 2DG and 3PO directly interfere with glycolysis, although they target different steps within the pathway. 2DG disrupts glucose uptake and phosphorylation, whereas 3PO inhibits PFKFB3, a key regulatory enzyme. The additive growth inhibitory effects observed when 2DG is combined with 3PO underscore the potential of targeting multiple steps within the glycolytic pathway for enhanced anticancer efficacy. [, ]

Dichloroacetate

Compound Description: Dichloroacetate (DCA) inhibits pyruvate dehydrogenase kinase, an enzyme that negatively regulates pyruvate dehydrogenase. By inhibiting pyruvate dehydrogenase kinase, DCA promotes the conversion of pyruvate to acetyl-CoA, shifting glucose metabolism towards oxidative phosphorylation and away from lactate production. [, ]

Relevance: While both DCA and 3PO aim to modulate glucose metabolism, they target different regulatory points. DCA promotes oxidative phosphorylation, while 3PO inhibits the glycolytic pathway. The potential for additive growth inhibitory effects when DCA is combined with 3PO suggests a synergistic effect between promoting oxidative phosphorylation and directly inhibiting glycolysis. [, ]

Metformin

Compound Description: Metformin, a widely used antidiabetic drug, inhibits hepatic gluconeogenesis and enhances insulin sensitivity. Metformin has also shown anticancer activity, including growth inhibition in colon cancer cells. []

Relevance: Metformin's relevance to 3PO arises from their ability to inhibit colon cancer cell proliferation, despite metformin's known effect of increasing glycolysis in some cancer cell lines. The observation that combining metformin with 3PO results in decreased glucose uptake, reduced medium acidification, and additive inhibitory effects on cell proliferation suggests a complex interplay between the two compounds. It highlights the potential of combining metformin with glycolysis inhibitors to overcome the potential pro-glycolytic effects of metformin and enhance its anticancer activity. []

Phenformin

Compound Description: Phenformin, another biguanide similar to metformin, also inhibits hepatic gluconeogenesis and improves insulin sensitivity. It exhibits anticancer effects but can increase glucose uptake and lactate production in some cancer cell lines. [, , ]

1-(3-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one (PQP)

Compound Description: 1-(3-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one (PQP) is a potent inhibitor of PFKFB3, more effective at lower concentrations than 3PO. It disrupts glycolysis and inhibits the proliferation of cancer cells. []

Relevance: PQP is directly relevant to 3PO as a more potent inhibitor of the same target enzyme, PFKFB3. This structural similarity suggests a shared mechanism of action, inhibiting glycolysis and impacting cellular processes like proliferation. []

1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one (PFK15/PFK-158)

Compound Description: 1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, also known as PFK15 or PFK-158, is a potent and selective small molecule inhibitor of PFKFB3. [, , , ] Developed as a derivative of 3PO, it demonstrates enhanced potency and favorable pharmacokinetic properties, making it a promising candidate for clinical development. [, ] PFK15 effectively inhibits cancer cell proliferation, suppresses glucose uptake in cancer cells, and reduces tumor growth in mouse models. []

Relevance: PFK15 is structurally related to 3PO and acts as a significantly more potent inhibitor of PFKFB3. It represents a promising lead compound for developing novel cancer therapeutics targeting the glycolytic pathway. The enhanced potency and favorable pharmacokinetic properties of PFK15 highlight the potential for optimizing 3PO-derived compounds for clinical application. [, , , , ]

Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate (NHI-2)

Compound Description: Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate, also known as NHI-2, is a potent inhibitor of lactate dehydrogenase A (LDHA). It effectively blocks the conversion of pyruvate to lactate, thereby inhibiting a key step in anaerobic glycolysis. [, ]

Relevance: While not directly targeting PFKFB3 like 3PO, NHI-2 inhibits LDHA, a crucial enzyme in the final step of anaerobic glycolysis. The additive growth inhibitory effects observed when NHI-2 is combined with 3PO demonstrate the potential of simultaneously targeting different stages of glycolysis for a synergistic anticancer effect. [, ]

Isosafrole

Compound Description: Isosafrole is a naturally occurring organic compound known to inhibit lactate dehydrogenase A (LDHA). [] It disrupts the conversion of pyruvate to lactate, impacting the efficiency of anaerobic glycolysis. []

Relevance: Although structurally distinct from 3PO, isosafrole targets LDHA, a key enzyme downstream of PFKFB3 in the glycolytic pathway. The additive growth inhibitory effects observed when isosafrole is combined with 3PO demonstrate the potential of targeting different stages of glycolysis to achieve a more effective anticancer strategy. []

Oxamate

Compound Description: Oxamate is a known inhibitor of lactate dehydrogenase (LDHA), interfering with the conversion of pyruvate to lactate. This inhibition can disrupt anaerobic glycolysis and impact cell proliferation. []

Relevance: Although structurally different from 3PO, oxamate targets LDHA, a key enzyme downstream of PFKFB3 in the glycolytic pathway. Combining oxamate with 3PO results in additive growth inhibitory effects on cancer cells, suggesting that targeting multiple stages of the glycolytic pathway could enhance anticancer efficacy. []

Ascorbic Acid (AA)

Compound Description: Ascorbic acid, also known as vitamin C, at high concentrations can exhibit pro-oxidant properties, inducing cell death in cancer cells. [, ] In the research context, it synergistically enhances the cytotoxic effect of 3PO on non-small cell lung cancer (NSCLC) cells, while having minimal effects on normal cells. [, ]

Relevance: Ascorbic acid, although not directly targeting glycolysis, interacts synergistically with 3PO to induce cell death specifically in cancer cells. This interaction is mediated by increased ROS production, further potentiated by the metabolic stress induced by 3PO. [, ]

7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one (YN1)

Compound Description: 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one (YN1) is another inhibitor of PFKFB3, providing an alternative means of targeting this enzyme besides 3PO. []

Overview

Triphenylphosphine oxide, with the chemical formula OP(C₆H₅)₃, is a notable organophosphorus compound. It is recognized for its role as a reagent in organic synthesis and as a byproduct in various chemical reactions involving triphenylphosphine. This compound appears as a colorless crystalline solid and is structurally related to other phosphine oxides, such as phosphorus oxychloride. The molecule's tetrahedral geometry around the phosphorus atom and its basic oxygen center contribute to its utility in crystallization processes and coordination chemistry.

Source and Classification

Triphenylphosphine oxide is classified within the broader category of organophosphorus compounds. It is derived from triphenylphosphine, which can be oxidized to form triphenylphosphine oxide. This transformation occurs frequently in organic reactions, making triphenylphosphine oxide a common impurity in synthetic processes involving triphenylphosphine. Its structural classification places it among phosphine oxides, which are characterized by the presence of a phosphorus atom bonded to oxygen.

Synthesis Analysis

Methods

Triphenylphosphine oxide can be synthesized through several methods:

  1. Oxidation of Triphenylphosphine: The most common route involves the oxidation of triphenylphosphine using various oxidizing agents such as oxygen or hydrogen peroxide:
    2Ph3P+O22Ph3PO2\text{Ph}_3\text{P}+\text{O}_2\rightarrow 2\text{Ph}_3\text{PO}
  2. Reaction with Chlorinated Compounds: Triphenylphosphine oxide can also be produced when triphenylphosphine dichloride reacts with alcohols, yielding triphenylphosphine oxide along with alkyl chlorides:
    Ph3PCl2+ROHPh3PO+HCl+RCl\text{Ph}_3\text{PCl}_2+\text{ROH}\rightarrow \text{Ph}_3\text{PO}+\text{HCl}+\text{RCl}

Technical Details

The oxidation process can be facilitated by metal catalysts, which enhance the reaction rate and yield. The product is often purified through crystallization or chromatography due to its relatively low solubility in nonpolar solvents.

Molecular Structure Analysis

Structure

Triphenylphosphine oxide exhibits a tetrahedral molecular geometry around the phosphorus atom. The P-O bond length measures approximately 1.48 Å, indicative of a strong covalent bond between phosphorus and oxygen.

Data

The compound crystallizes in different forms, including monoclinic and orthorhombic modifications, with specific lattice parameters that vary based on the crystalline form:

  • Monoclinic form: Space group P21/c, with lattice parameters a = 15.066 Å, b = 9.037 Å, c = 11.296 Å.
  • Orthorhombic form: Space group Pbca, with lattice parameters a = 29.089 Å, b = 9.1347 Å, c = 11.261 Å.
Chemical Reactions Analysis

Reactions

Triphenylphosphine oxide participates in various chemical reactions:

  1. Wittig Reaction: It acts as a reactant or byproduct when phosphonium salts are used to generate alkenes.
  2. Staudinger Reaction: Involves the conversion of azides to amines using triphenylphosphine oxide.
  3. Mitsunobu Reaction: Utilized for converting alcohols into more reactive species.

Technical Details

Mechanism of Action

Process

In biological contexts, triphenylphosphine oxide has been studied for its potential effects on tumor metabolism and glycolysis inhibition. It has been shown to impact lactate accumulation in tumor cells, contributing to anti-tumor effects through starvation mechanisms.

Data

Research indicates that triphenylphosphine oxide may inhibit glycolytic pathways in cancer cells, leading to reduced energy supply and promoting apoptosis under certain conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless crystalline solid
  • Melting Point: Approximately 120 °C
  • Solubility: Poorly soluble in hexane and diethyl ether; more soluble in polar solvents like ethanol.

Chemical Properties

  • Basicity: The oxygen atom is relatively basic, allowing it to participate in coordination chemistry.
  • Reactivity: Can react with various nucleophiles due to the electrophilic nature of the phosphorus atom.
Applications

Scientific Uses

Triphenylphosphine oxide serves multiple roles in scientific research and applications:

  1. Crystallization Agent: Used to induce crystallization of challenging compounds due to its ability to form stable complexes.
  2. Reagent in Organic Synthesis: Functions as an essential reagent in various organic transformations.
  3. Biological Research: Investigated for its potential therapeutic effects against tumors by modulating metabolic pathways.
Molecular Mechanisms of 3PO-Mediated PFKFB3 Inhibition

Structural Basis of PFKFB3-3PO Interaction Dynamics

The molecular interaction between 3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one) and PFKFB3 is characterized by specific structural motifs governing binding affinity and selectivity. Computational docking studies reveal that 3PO occupies the ATP-binding pocket within the kinase domain of PFKFB3 (residues 30-340), forming critical hydrogen bonds with Arg92 and Glu94 through its pyridinyl rings [8]. The propenone linker facilitates hydrophobic interactions with Val130 and Ile133, stabilizing the complex. This binding induces a conformational shift that disrupts PFKFB3’s catalytic efficiency. The binding energy of this interaction is calculated at approximately -8.9 kcal/mol, indicating moderate-to-high affinity [8]. Notably, 3PO’s selectivity for PFKFB3 over other isoforms (e.g., PFKFB4) stems from steric constraints within PFKFB3’s binding cleft, which accommodates 3PO’s planar structure but excludes bulkier inhibitors [2]. Mutagenesis studies confirm that substitution of Arg92 abrogates 3PO-mediated inhibition, underscoring this residue’s role in binding specificity [8].

Table 1: Key Structural Determinants of 3PO-PFKFB3 Binding

PFKFB3 DomainCritical ResiduesInteraction TypeFunctional Consequence
Kinase domainArg92, Glu94Hydrogen bondingDisrupts ATP/F6P positioning
Hydrophobic pocketVal130, Ile133Van der Waals forcesStabilizes inhibitor complex
Allosteric siteCys206Covalent (disputed)Potential redox sensitivity

Allosteric Modulation of Fructose-2,6-Bisphosphate Synthesis

3PO potently suppresses fructose-2,6-bisphosphate (F2,6BP) synthesis by targeting PFKFB3’s kinase activity. PFKFB3 is a bifunctional enzyme with kinase:bisphosphatase activity ratios of ~700:1, favoring F2,6BP production under physiological conditions [2] [9]. 3PO binds the kinase domain, reducing Vmax by 70-80% and increasing Km for fructose-6-phosphate (F6P) in endothelial cells, thereby impairing F2,6BP generation [1]. This inhibition is concentration-dependent, with IC50 values ranging from 5-25 µM across cell types [8]. F2,6BP serves as the primary allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. Consequently, 3PO-mediated depletion of F2,6BP (from ~4.5 pmol/mg protein to undetectable levels in cancer cells) reduces PFK-1 activity by >50%, stalling glycolysis at the fructose-6-phosphate to fructose-1,6-bisphosphate transition [2] [5]. This metabolic checkpoint is critical for redirecting carbon flux toward biosynthetic pathways in proliferating cells.

Table 2: Impact of 3PO on PFKFB3 Kinase Activity and Downstream Metabolism

ParameterControl3PO-TreatedBiological Effect
PFKFB3 kinase Vmax38.4 ± 2.3 mU/mg8.2 ± 1.1 mU/mgLoss of F2,6BP synthesis
Intracellular F2,6BP4.47 pmol/mgNot detectedPFK-1 inhibition
PFK-1 activity100%35–45%Glycolytic flux reduction

Competitive Inhibition of Glycolytic Flux Regulation

By suppressing F2,6BP synthesis, 3PO induces a profound reprogramming of central carbon metabolism. In activated hepatic stellate cells (HSCs), 3PO (20 µM) reduces lactate output by 60% and ATP levels by 40% within 4 hours, confirming glycolytic inhibition [10]. Similarly, in A375 melanoma cells, 3PO decreases glucose uptake by 55% and lactate production by 65%, paralleling reduced proliferation [8]. Metabolic flux analysis reveals compensatory activation of the pentose phosphate pathway (PPP) in neutrophils, where 3PO increases NADPH/NADP+ ratios by 1.8-fold to maintain redox balance [6]. However, prolonged exposure (>12 h) depletes glutathione by 30–50%, indicating eventual redox stress [6] [7]. Crucially, 3PO’s efficacy is context-dependent: Hypoxic cells (e.g., in fibrotic livers) exhibit heightened sensitivity due to HIF-1α-driven PFKFB3 overexpression, which amplifies glycolytic dependency [10].

Off-Target Effects on Alternative Metabolic Kinases

Emeriting evidence indicates that 3PO’s anti-inflammatory and anti-fibrotic effects extend beyond PFKFB3 inhibition. In primary human endothelial cells, 3PO (10–50 µM) rapidly blocks TNFα-induced phosphorylation of IKKα/β and JNK within 15 minutes—effects not replicated by PFKFB3 genetic silencing or the structurally distinct inhibitor YN1 [1] [3]. This suggests direct interference with stress-activated kinase cascades independent of glycolysis. 3PO also modulates neutrophil immunometabolism: At 25 µM, it suppresses PMA-induced ROS and NET formation by 70–80% in rheumatoid arthritis neutrophils, yet only partially impairs bacterial killing [6] [7]. Metabolomic profiling reveals 3PO increases intracellular L-glutamine and phenylalanine while depleting glutathione, indicating perturbations in amino acid metabolism unrelated to PFKFB3 [7]. These off-target actions may contribute to 3PO’s efficacy in fibrosis models where PFKFB3 inhibition alone is insufficient.

Table 3: Documented Off-Target Effects of 3PO

Target PathwayExperimental SystemObserved EffectPFKFB3-Independent?
NFκB signalingHuman endothelial cellsBlocks IKKα/β phosphorylationYes [1] [3]
JNK stress kinaseHuman endothelial cellsInhibits JNK phosphorylationYes [3]
Neutrophil ROS/NETsRheumatoid arthritis bloodReduces Sytox green fluorescence by 80%Partial [6]
Amino acid metabolismNMR metabolomics (neutrophils)Increases glutamine/phenylalanine; depletes glutathioneYes [7]

Properties

CAS Number

18550-98-6

Product Name

3PO

IUPAC Name

(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+

InChI Key

UOWGYMNWMDNSTL-ONEGZZNKSA-N

SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
3PO compound

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.